molecular formula C25H25N3O4S B2947607 methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate CAS No. 684238-13-9

methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2947607
CAS No.: 684238-13-9
M. Wt: 463.55
InChI Key: HKOJTORGUFKSDI-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a complex substitution pattern. Key structural features include:

  • 5-Cyano group: Enhances electron-withdrawing properties and stabilizes the dihydropyridine ring.
  • 4-(2-Ethoxyphenyl) substituent: Introduces steric bulk and modulates lipophilicity.
  • 2-Methyl and 3-carboxylate ester groups: Common in 1,4-DHPs, contributing to conformational rigidity and bioavailability .

This compound’s design aligns with pharmacophores known for calcium channel modulation, though its specific biological activity remains under investigation.

Properties

IUPAC Name

methyl 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-4-32-20-13-9-8-12-18(20)23-19(14-26)24(27-16(2)22(23)25(30)31-3)33-15-21(29)28-17-10-6-5-7-11-17/h5-13,23,27H,4,15H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOJTORGUFKSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is not fully understood but is believed to involve interactions with molecular targets such as calcium channels. The dihydropyridine ring is known to interact with these channels, potentially modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Substitution Patterns

The target compound shares a 1,4-DHP core with analogs reported in . Below is a comparative analysis of substituents and their implications:

Table 1: Structural Comparison of 1,4-DHP Derivatives
Compound ID 4-Position Substituent 6-Position Substituent Notable Features
Target Compound 2-Ethoxyphenyl [(Phenylcarbamoyl)methyl]sulfanyl High lipophilicity; carbamoyl may enhance H-bonding
AZ331 () 2-Furyl [2-(4-Methoxyphenyl)-2-oxoethyl]thio Oxoethylthio group; methoxy enhances solubility
AZ257 () 2-Furyl [2-(4-Bromophenyl)-2-oxoethyl]thio Bromine increases molecular weight and halogen bonding potential

Critical Differences and Implications

4-Position Substituent :

  • The target compound’s 2-ethoxyphenyl group provides greater steric hindrance and lipophilicity compared to the 2-furyl group in AZ331/AZ256. Ethoxy groups are less polar than furans, which may reduce aqueous solubility but improve membrane permeability.

6-Position Thioether Side Chain: The target compound’s phenylcarbamoyl moiety introduces a hydrogen-bond donor/acceptor system absent in AZ331/AZ257. This could enhance target affinity in enzymes or receptors reliant on polar interactions. In contrast, AZ331/AZ257 feature 2-oxoethylthio groups with methoxy or bromine substituents.

Electronic Effects: The 5-cyano group in all compounds stabilizes the 1,4-DHP ring via electron withdrawal. However, the target compound’s 3-carboxylate ester (vs. carboxamide in AZ331/AZ257) may alter ionization state under physiological conditions, affecting bioavailability.

Research Findings and Limitations

Pharmacological Insights

While direct pharmacological data for the target compound is scarce, inferences can be drawn from structural analogs:

  • AZ331/AZ257: Reported in as 3-aminothieno[2,3-b]pyridine derivatives with calcium channel-blocking activity. The oxoethylthio group in these compounds correlates with moderate potency in preclinical models .
  • Target Compound : The phenylcarbamoyl-methylsulfanyl group may improve target selectivity over classical 1,4-DHPs (e.g., nifedipine), though experimental validation is needed.

Biological Activity

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate (referred to as Compound A) belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of Compound A, summarizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DHP derivatives, including Compound A. In vitro assays have shown that Compound A exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : Inhibition of cell proliferation with an IC50 value of approximately 15 µM.
  • A549 Cells : Induction of apoptosis was observed at concentrations above 10 µM, suggesting a potential mechanism involving programmed cell death.

These findings align with previous research indicating that DHPs can interfere with cellular signaling pathways crucial for cancer cell survival and proliferation .

Antihypertensive Effects

Compound A has also been evaluated for its antihypertensive properties. Studies indicate that DHPs act as calcium channel blockers, which help in reducing blood pressure. Specifically:

  • Mechanism : By inhibiting calcium influx into vascular smooth muscle cells, Compound A promotes vasodilation.
  • In Vivo Studies : Animal models demonstrated a significant reduction in systolic blood pressure after administration of Compound A at doses ranging from 5 to 20 mg/kg body weight.

Structure-Activity Relationship (SAR)

The SAR analysis of DHPs suggests that modifications to the core structure can significantly influence biological activity. Key observations include:

  • Substituents : The presence of electron-donating groups (e.g., ethoxy) enhances lipophilicity and cellular uptake.
  • Cyanide Group : The cyano group is critical for maintaining the bioactivity of DHPs, contributing to their interaction with biological targets.

Case Studies

  • Study on Anticancer Efficacy : A recent investigation examined a series of DHP derivatives, including Compound A, against multiple cancer types. Results indicated that modifications in the phenyl ring significantly impacted cytotoxicity profiles .
  • Toxicological Assessments : In vivo toxicity studies revealed that while Compound A exhibited promising therapeutic effects, it also showed dose-dependent toxicity at higher concentrations. The maximum tolerated dose was determined to be around 30 mg/kg in rodent models .

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